molecular formula C20H16ClF3N6O2S B2789367 N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1351611-85-2

N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide

Cat. No. B2789367
M. Wt: 496.89
InChI Key: HTGRUHMLPSBSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide” is a complex organic molecule. It contains several functional groups, including an amide, a pyrazine, and a tetrahydrothiazolo[5,4-c]pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and various types of chemical reactions. For instance, the trifluoromethylpyridine portion of the molecule could be synthesized via an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The exact synthesis pathway would depend on the desired target compound .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups and a heterocyclic ring system. The presence of the trifluoromethyl group and the pyridine ring are key structural features . The exact molecular weight and other structural details could not be found in the available resources.


Chemical Reactions Analysis

The compound could participate in various chemical reactions, depending on the conditions and reagents used. For instance, the trifluoromethyl group could potentially undergo various types of reactions, such as nucleophilic substitution or addition . The exact reactions would depend on the specific conditions and the presence of other functional groups in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the trifluoromethyl group could influence its polarity, solubility, and reactivity . The exact physical and chemical properties could not be found in the available resources.

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For instance, compounds containing a trifluoromethyl group could potentially be hazardous due to the high reactivity of the fluorine atoms . The exact safety and hazards could not be found in the available resources.

Future Directions

The future directions for research on this compound could include further studies to determine its exact structure, properties, and potential applications. It could potentially be used in the development of new pharmaceutical or agrochemical compounds, depending on its biological activity . Further studies would also be needed to determine its safety and potential hazards.

properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N6O2S/c21-12-2-1-11(20(22,23)24)7-14(12)27-17(31)10-30-6-3-13-16(9-30)33-19(28-13)29-18(32)15-8-25-4-5-26-15/h1-2,4-5,7-8H,3,6,9-10H2,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGRUHMLPSBSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide

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